molecular formula C7H6BrF3N2O B13071251 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13071251
M. Wt: 271.03 g/mol
InChI Key: IRCXCVIPOJXNRN-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as brominated pyridine derivatives and trifluoroethylamine.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological target. Generally, dihydropyridines interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one: can be compared with other dihydropyridines such as nifedipine, amlodipine, and nicardipine.

    Uniqueness: The presence of the trifluoroethyl group and bromine atom might confer unique properties, such as increased lipophilicity or specific biological activity.

Highlighting Uniqueness

    Trifluoroethyl Group: This group can enhance the compound’s metabolic stability and bioavailability.

    Bromine Atom: The bromine atom can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

3-amino-5-bromo-1-(2,2,2-trifluoroethyl)pyridin-4-one

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-13(3-7(9,10)11)2-5(12)6(4)14/h1-2H,3,12H2

InChI Key

IRCXCVIPOJXNRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CC(F)(F)F)Br)N

Origin of Product

United States

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